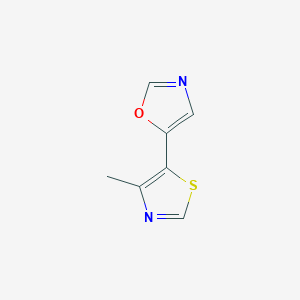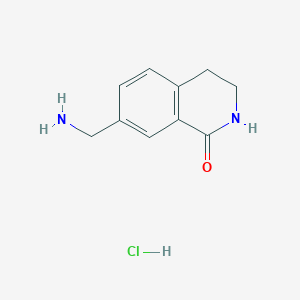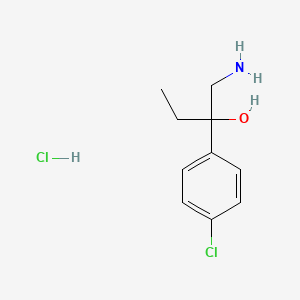
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride
Overview
Description
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is a chemical compound with the molecular formula C10H15Cl2NO and a molecular weight of 236.14 . It is a synthetic intermediate used in various chemical reactions .
Molecular Structure Analysis
The InChI code for 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride is 1S/C10H15Cl2NO . This indicates that the compound contains 10 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Spectroscopic Characterization and Structural Analysis
The spectroscopic characterization and structural analysis of compounds similar to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride have been extensively studied. For instance, the comprehensive chemical characterization of cathinone derivatives, including a detailed analysis using nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography, provides a foundation for identifying and understanding the properties of similar compounds. This type of analysis is crucial for identifying compounds in material seized by drug enforcement agencies and for scientific research purposes (Kuś et al., 2016).
Synthesis and Application in Organic Chemistry
The synthesis of chiral 1,2-amino alcohol derivatives, such as (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base through catalytic hydrogenation, highlights the application of compounds related to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride in organic chemistry. These compounds serve as resolving agents for preparing optically active, practically important cyclopropanecarboxylic acids, demonstrating their significance in synthetic organic chemistry (Hegedüs et al., 2015).
Crystallographic Studies and Chemical Properties
Crystallographic studies of compounds like cyproconazole, which shares a similar structural motif with 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, reveal the significance of the chlorophenyl component in determining the geometric and electronic properties of such molecules. These studies are essential for understanding the molecular architecture and potential applications of these compounds in areas such as fungicides and pharmaceuticals (Kang et al., 2015).
Biochemical Applications and Mechanistic Insights
Research into the biochemical pathways involving compounds similar to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride has provided insights into their metabolism and potential therapeutic applications. For example, studies on the detoxication pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, a compound related to 1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride, highlight the importance of understanding the biochemical interactions and potential therapeutic applications of these compounds (Munter et al., 2003).
properties
IUPAC Name |
1-amino-2-(4-chlorophenyl)butan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-10(13,7-12)8-3-5-9(11)6-4-8;/h3-6,13H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXNXKZQAHQOMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=C(C=C1)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-chlorophenyl)butan-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



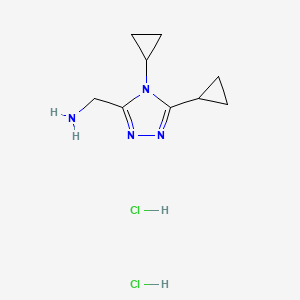
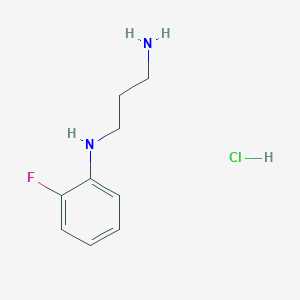
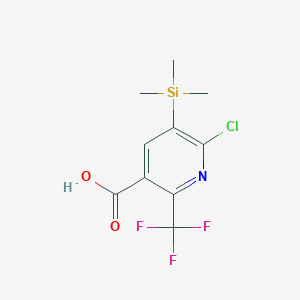
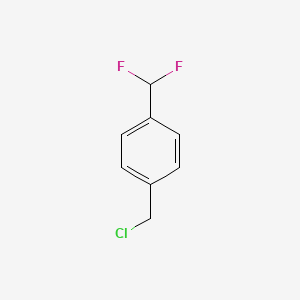
![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)
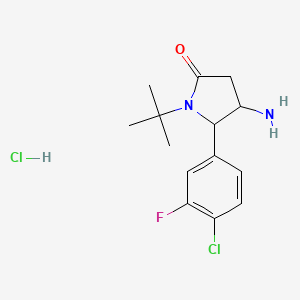
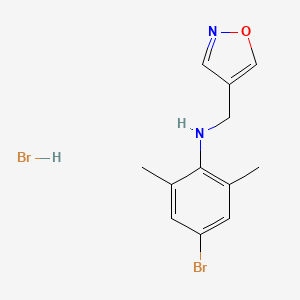
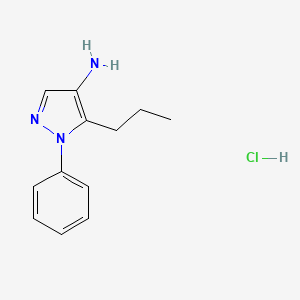
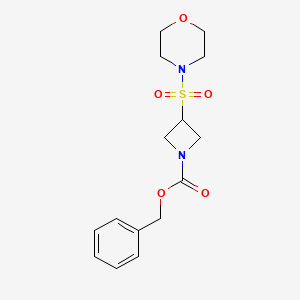

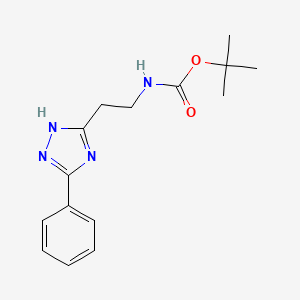
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
